Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo-

Description

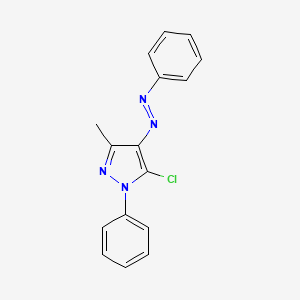

Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo-, is a structurally complex pyrazole derivative characterized by a chloro substituent at position 5, a methyl group at position 3, and phenyl and phenylazo groups at positions 1 and 4, respectively. This compound is synthesized via the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide, followed by recrystallization from ethanol .

The molecule exhibits planar geometry in its pyrazole ring, with deviations of less than 0.004 Å, as determined by X-ray crystallography. The phenyl rings at positions 1 and 4 form dihedral angles of 73.67° and 45.99° with the central pyrazole ring, respectively, influencing its three-dimensional conformation and intermolecular interactions. Crystal packing is stabilized by weak C–H···π interactions involving the phenyl rings, rather than classical hydrogen bonds . Pyrazole derivatives like this are of significant interest in agrochemical and pharmaceutical research due to their diverse biological activities, including antifungal, antibacterial, and antiviral properties .

Properties

CAS No. |

76492-71-2 |

|---|---|

Molecular Formula |

C16H13ClN4 |

Molecular Weight |

296.75 g/mol |

IUPAC Name |

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-phenyldiazene |

InChI |

InChI=1S/C16H13ClN4/c1-12-15(19-18-13-8-4-2-5-9-13)16(17)21(20-12)14-10-6-3-7-11-14/h2-11H,1H3 |

InChI Key |

ABWUGKKYCJKJKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=CC=CC=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Chlorination to 5-Chloro-3-Methyl-1-Phenylpyrazole

Phosphorus oxychloride (POCl₃) serves as the chlorinating agent under reflux conditions. In a representative procedure, 172 g of 3-methyl-1-phenyl-5-pyrazolone is reacted with 184 g of POCl₃ at 60–110°C for 3 hours. The crude product is isolated via aqueous workup, yielding 174 g (90.5%) of 5-chloro-3-methyl-1-phenylpyrazole with 99.5% purity.

Key Reaction Parameters :

- Temperature gradient: Initial heating to 60°C, followed by auto-thermal rise to 80°C.

- Vacuum distillation at 3 mmHg (100–110°C) for purification.

Step 2: Diazotization and Azo Coupling

The chlorinated intermediate undergoes diazo coupling with aniline derivatives. A diazonium salt is prepared by treating 4-chloroaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. Subsequent coupling with 5-chloro-3-methyl-1-phenylpyrazole in an alkaline ethanol medium introduces the phenylazo group at the C4 position.

Optimization Notes :

- Excess NaNO₂ (1.2 equivalents) ensures complete diazotization.

- pH 8–9 minimizes side reactions during coupling.

Cyclocondensation of 1-Phenylbutane-1,3-Dione with Diazonium Salts

This method constructs the pyrazole ring and azo group simultaneously, leveraging 1-phenylbutane-1,3-dione (CAS 93-91-4) as the diketone precursor.

Intermediate Synthesis: N1-4-Chlorophenyl Hydrazono-1-Phenylbutane-1,3-Dione

1-Phenylbutane-1,3-dione (0.85 g) reacts with a diazonium salt derived from 4-chloroaniline (1.63 g) in ethanol-sodium acetate buffer. The hydrazone intermediate precipitates as yellow crystals (76% yield, m.p. 123°C).

Pyrazole Formation via Hydrazide Cyclization

The hydrazone intermediate is refluxed with 4-hydroxybenzoic acid hydrazide (0.95 g) in glacial acetic acid for 3 hours. Cyclization yields the target compound as red crystals (74.8% yield, m.p. 144–146°C).

Spectroscopic Validation :

- IR: 1707 cm⁻¹ (C=O), 1580 cm⁻¹ (N=N).

- ¹H NMR: δ 2.79 (s, CH₃), 6.65–7.58 (m, aromatic protons).

Chalcone-Based Synthesis with Thiosemicarbazide

A third route employs α,β-unsaturated ketones (chalcones) derived from benzyl methyl ketone and p-substituted benzaldehydes.

Hydrazone Formation

Chalcones (e.g., (E)-3-phenyl-4-(p-chlorophenyl)-3-buten-2-one) react with p-sulfamylphenylhydrazine in glacial acetic acid, forming hydrazones after 6 hours of reflux.

Acid-Catalyzed Cyclization to Pyrazoles

Treatment of hydrazones with 30% HCl induces cyclization, yielding 3-methyl-4-phenyl-5-(p-substituted phenyl)pyrazoles. While this method primarily produces sulfonamide derivatives, substituting the hydrazine reagent with phenylhydrazine could direct synthesis toward the target azo compound.

Yield Considerations :

- Typical yields for pyrazole formation: 65–75%.

- Purification via ethanol recrystallization enhances purity (>98%).

Comparative Analysis of Methods

Advantages and Limitations :

- Method 1 offers high yields but requires handling corrosive POCl₃.

- Method 2 enables simultaneous ring and azo group formation but involves multi-step purification.

- Method 3 is versatile for derivative synthesis but may require optimization for azo-specific products.

Mechanistic Insights and Reaction Pathways

Chlorination Mechanism (Method 1)

POCl₃ acts as both a chlorinating agent and solvent. The reaction proceeds via nucleophilic attack of the pyrazolone enolate on phosphorus, followed by chloride displacement.

Diazotization-Cyclization (Method 2)

Diazonium salts undergo electrophilic substitution at the activated C4 position of the pyrazole ring. The acidic medium facilitates protonation, enhancing electrophilicity of the diazo group.

Chalcone Cyclization (Method 3)

Conjugate addition of hydrazine to the α,β-unsaturated ketone forms a hydrazone, which cyclizes under acid catalysis to form the pyrazole core.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azo group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Substituent Effects

The presence of the phenylazo group at position 4 distinguishes this compound from analogs. For example:

- Compound 4 and 5 (): These thiazole derivatives feature fluorophenyl and triazolyl groups. Their synthesis yields (~85–90%) and isostructural triclinic symmetry contrast with the target compound’s phenoxy/phenylazo substitution and crystallization from DMF/ethanol .

- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (): Replaces the phenylazo group with a phenoxy substituent, resulting in different dihedral angles (73.67° vs. 45.99°) and weaker intermolecular interactions .

- Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate (): Contains carboxylate esters, which enhance solubility and alter electronic properties compared to the phenylazo group’s electron-withdrawing effects .

Antifungal and Antiviral Activity

However, structurally related pyrazole derivatives exhibit notable properties:

- Pyrazole Acyl Thiourea Derivatives () : Show antifungal activity against Gibberella zeae and Fusarium oxysporum, with compounds 6b and 6h matching commercial fungicide hymexazol in efficacy. The thiourea moiety likely enhances hydrogen-bonding interactions with fungal enzymes .

- Pyrazole Schiff Bases () : Metal complexes of these derivatives demonstrate enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli due to metal coordination, a feature absent in the phenylazo-substituted target compound .

Enzyme Inhibition

- DNA Gyrase and MTAN Inhibitors (): Pyrazole derivatives with phenol and pyrazole rings show strong binding to S. aureus enzymes via hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole and its derivatives?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by diazotization and coupling reactions. Key steps include:

- Cyclization : Formation of the pyrazole core using ethyl acetoacetate and phenylhydrazine under acidic conditions (e.g., acetic acid) .

- Diazotization : Introduction of the azo group using nitrous acid (HNO₂) and coupling with substituted aromatic amines .

- Characterization : Elemental analysis, IR, NMR, and mass spectrometry are standard for verifying purity and structure .

- Data Table :

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of ethyl acetate/ethanol solutions to obtain diffraction-quality crystals .

- Refinement : Software like SHELXL refines bond lengths, angles, and torsion angles. Dihedral angles between aromatic rings (e.g., 72.06° in ) reveal steric effects .

Advanced Research Questions

Q. How can synthesis be optimized for high-yield, regioselective azo-group incorporation?

- Methodological Answer :

- Sonication : Reduces reaction time (2–20 min) and improves yields (65–80%) by enhancing reagent mixing .

- Catalysis : Use of NaOAc in diazotization minimizes side reactions (e.g., over-nitrosation) .

- Regioselectivity : Electron-withdrawing substituents (e.g., Cl, CF₃) direct azo coupling to para positions .

Q. What biological activities are associated with structural modifications of this pyrazole core?

- Methodological Answer :

- Anticonvulsant Activity : Derivatives with 2/4-substituted hydrazides showed efficacy in maximal electroshock (MES) tests (ED₅₀ = 30–50 mg/kg) .

- Antimicrobial Screening : Fluorine/chlorine substitutions enhance activity against S. aureus (MIC = 8–16 µg/mL) via increased membrane permeability .

- SAR Insights : The 4-phenylazo group is critical for π-π stacking with target proteins (e.g., fungal CYP51) .

- Data Table :

| Derivative | Substituent | Bioassay Model | Activity Metric |

|---|---|---|---|

| Hydrazide | 4-Fluorophenyl | MES-induced seizures | ED₅₀ = 35 mg/kg |

| Trifluoromethyl | Candida albicans | MIC = 12.5 µg/mL |

Q. How do computational methods enhance understanding of this compound’s reactivity and bioactivity?

- Methodological Answer :

- DFT Studies : Optimize ground-state geometries (B3LYP/6-31G**) and predict vibrational frequencies matching experimental IR .

- Molecular Docking : Identify binding modes with targets (e.g., anticonvulsant activity via GABA_A receptor interaction; docking score = −9.2 kcal/mol) .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.